3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol
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Overview
Description
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenyl sulfone with ethylene oxide to form 4-(2-hydroxyethylsulfonyl)nitrobenzene. This intermediate is then reduced to 4-(2-hydroxyethylsulfonyl)aniline, which is further reacted with 3-chloropropanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The sulfonyl group can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: Another amino alcohol with similar properties but different structural configuration.
3-Amino-1-propanol: A linear primary alkanolamine with comparable reactivity.
1-Aminopropan-2-ol: An amino alcohol with a different arrangement of functional groups.
Uniqueness
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is unique due to the presence of the sulfonyl group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
100984-01-8 |
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Molecular Formula |
C11H18N2O4S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-[4-amino-2-(2-hydroxyethylsulfonyl)anilino]propan-1-ol |
InChI |
InChI=1S/C11H18N2O4S/c12-9-2-3-10(13-4-1-5-14)11(8-9)18(16,17)7-6-15/h2-3,8,13-15H,1,4-7,12H2 |
InChI Key |
XEBDYNJULYACAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)CCO)NCCCO |
Origin of Product |
United States |
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